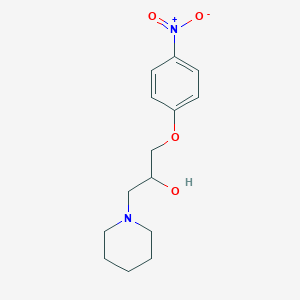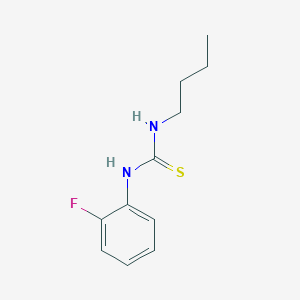![molecular formula C24H28N2O2 B4956559 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)
4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用機序
4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol activates the α7 nAChR, which is a subtype of the nAChR family that is primarily expressed in the brain. Activation of the α7 nAChR leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. These neurotransmitters play a crucial role in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol has been shown to have various biochemical and physiological effects. It enhances synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. It also increases the release of neurotransmitters, including acetylcholine, dopamine, and glutamate. These effects contribute to the cognitive-enhancing properties of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol.
実験室実験の利点と制限
One of the advantages of using 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its effects on various biological processes. However, one of the limitations of using 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals.
将来の方向性
There are several future directions for research on 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol. One area of interest is the development of more potent and selective agonists of the α7 nAChR. Another area of interest is the identification of the downstream signaling pathways that are activated by 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol. Additionally, the potential therapeutic applications of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol in other neurological disorders, such as Parkinson's disease and depression, warrant further investigation.
合成法
The synthesis of 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 3-phenyl-5-isoxazolemethanol with 3-phenylpropylamine to form the intermediate compound, which is further reacted with piperidine to yield 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol.
科学的研究の応用
4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In schizophrenia, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol has been shown to improve cognitive function and reduce the symptoms of the disease. In ADHD, 4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol has been shown to improve attention and reduce impulsivity.
特性
IUPAC Name |
4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-(3-phenylpropyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-24(19-22-18-23(25-28-22)21-11-5-2-6-12-21)13-16-26(17-14-24)15-7-10-20-8-3-1-4-9-20/h1-6,8-9,11-12,18,27H,7,10,13-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEQYRQJEWQWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenylisoxazol-5-yl)methyl]-1-(3-phenylpropyl)piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)

![ethyl 1-hydroxy-5-methoxy[1]benzofuro[2,3-f]quinoline-2-carboxylate](/img/structure/B4956505.png)
![4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate](/img/structure/B4956507.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)
![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)
![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![ethyl 5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)